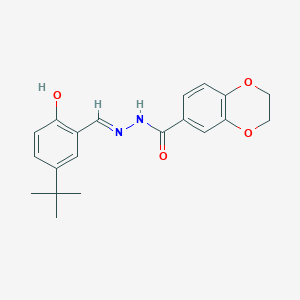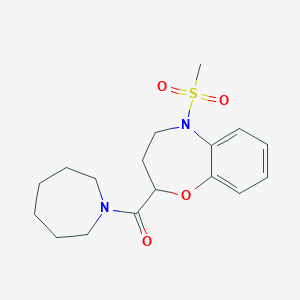![molecular formula C12H19N7O B6056646 N~1~-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B6056646.png)
N~1~-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide, commonly known as DMPA, is a purine derivative that has been extensively studied for its potential applications in scientific research. DMPA is a synthetic compound that has been designed to act as a potent and selective inhibitor of adenosine A~2A~ receptors, which are G protein-coupled receptors that are widely expressed in the central nervous system and other tissues.
作用機序
DMPA acts as a potent and selective inhibitor of adenosine A~2A~ receptors, which are widely expressed in the central nervous system and other tissues. Adenosine A~2A~ receptors are known to play a key role in the regulation of various physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation. By inhibiting the activity of adenosine A~2A~ receptors, DMPA has been shown to modulate these processes and exert a range of biological effects.
Biochemical and Physiological Effects:
DMPA has been shown to exert a range of biochemical and physiological effects in various experimental models. Some of the key effects include the modulation of dopamine release in the striatum, the reduction of oxidative stress and neuroinflammation, the improvement of cognitive function, and the inhibition of tumor growth and metastasis.
実験室実験の利点と制限
One of the key advantages of using DMPA in scientific research is its high potency and selectivity for adenosine A~2A~ receptors, which allows for precise modulation of receptor activity. Additionally, DMPA has been shown to have good pharmacokinetic properties and can be administered through various routes, including oral, intravenous, and intraperitoneal. However, one of the limitations of using DMPA is its relatively high cost and limited availability, which may restrict its use in certain experimental settings.
将来の方向性
There are several future directions for the use of DMPA in scientific research. One area of interest is the study of the role of adenosine A~2A~ receptors in the regulation of immune function and inflammation, which may have implications for the treatment of autoimmune diseases and chronic inflammatory conditions. Another area of interest is the development of novel therapeutic agents based on the structure of DMPA, which may have improved potency and selectivity for adenosine A~2A~ receptors. Finally, the use of DMPA in combination with other drugs or therapeutic interventions may provide new insights into the mechanisms underlying various diseases and lead to the development of new treatment strategies.
合成法
DMPA can be synthesized through a multi-step process that involves the coupling of 2-(dimethylamino)ethylamine with 6-chloropurine, followed by the introduction of a beta-alanine moiety through a peptide coupling reaction. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
DMPA has been widely used in scientific research to study the role of adenosine A~2A~ receptors in various physiological and pathological processes. Some of the key areas of research include the study of neurodegenerative diseases such as Parkinson's disease, Huntington's disease, and Alzheimer's disease, as well as the study of cardiovascular diseases, cancer, and inflammation.
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-(7H-purin-6-ylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7O/c1-19(2)6-5-13-9(20)3-4-14-11-10-12(16-7-15-10)18-8-17-11/h7-8H,3-6H2,1-2H3,(H,13,20)(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDWYMIEXMZHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CCNC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B6056563.png)
![2-methoxy-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6056571.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B6056575.png)
![2-[(4-methoxybenzyl)thio]-5-[(3-methylbenzyl)thio]-1,3,4-thiadiazole](/img/structure/B6056580.png)
![N-{[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}-4-(1H-imidazol-1-yl)aniline](/img/structure/B6056582.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6056584.png)
![2-({[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6056594.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B6056608.png)
![4-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}morpholine](/img/structure/B6056616.png)
![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B6056626.png)
![N-hydroxy-N-[1-(2-{2-[(3-hydroxy-2-naphthyl)methylene]hydrazino}-2-oxoethyl)-5,5-dimethyl-3-(1-naphthyl)-2-oxo-4-imidazolidinyl]-N'-1-naphthylurea](/img/structure/B6056634.png)
![N-(2-methoxyethyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6056642.png)

